Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(3-fluorobenzyl)propanoic acid is a fluorinated, non-natural amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is characterized by its (R)-configuration at the α-carbon and a 3-fluorobenzyl substituent at the β-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 3-fluorobenzyl moiety introduces steric bulk and electronic effects, which can influence peptide conformation, solubility, and biological activity.
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
QZIRURDGMVMQFK-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a suitable 3-fluorobenzyl halide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The 3-fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Potassium carbonate in DMF is used for nucleophilic substitution reactions involving the 3-fluorobenzyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.
Scientific Research Applications
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces.
Protein Engineering: The compound is employed in the design and synthesis of modified proteins with enhanced properties.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the assembly of peptide chains, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide sequence. The 3-fluorobenzyl group can influence the chemical properties and reactivity of the compound, making it suitable for specific applications in peptide and protein chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare Fmoc-(R)-3-amino-2-(3-fluorobenzyl)propanoic acid with analogs differing in substituents, stereochemistry, and functional groups. Key parameters include molecular weight, solubility, synthetic yield, and applications.
Halogen-Substituted Analogs
Fmoc-(R)-3-Amino-3-(3-trifluoromethylphenyl)propionic Acid
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
- Molecular Weight: ~425.3 g/mol (C₂₄H₁₈F₃NO₄) .
- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it useful in designing protease-resistant peptides.
- Applications : Used in medicinal chemistry for optimizing pharmacokinetic profiles .
Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid
- Structure : Fluorine at the 2-position of the phenyl ring.
- Molecular Weight: ~385.3 g/mol (C₂₃H₁₈FNO₄) .
- Synthesis : Prepared via Fmoc-OSu coupling in acetonitrile/water, similar to the target compound .
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine
- Structure : Bromine and fluorine at the 3- and 5-positions of the phenyl ring.
- Molecular Weight: 484.3 g/mol (C₂₄H₁₉BrFNO₄) .
- Properties : Bromine’s bulkiness may reduce solubility in aqueous media but enhance halogen bonding in target interactions.
Hydroxy- and Alkoxy-Substituted Analogs
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic Acid
- Structure : A hydroxyl group at the 2-position of the phenyl ring.
- Molecular Weight: ~383.4 g/mol (C₂₃H₁₉NO₅) .
- Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility but requiring protection during SPPS.
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic Acid
- Structure : A tert-butoxymethyl group at the β-position.
- Molecular Weight: ~395.4 g/mol (C₂₂H₂₅NO₅) .
- Properties : The bulky tert-butyl group enhances solubility in organic solvents (e.g., DMF, dichloromethane), facilitating SPPS.
Aromatic Ring Variations
Fmoc-(R)-2-Amino-3-(naphthalen-2-yl)propanoic Acid
- Structure : Naphthyl group instead of phenyl.
- Synthetic Yield : 88.1% (higher than the target compound’s analogs due to planar aromatic stabilization) .
- Properties : Extended conjugation may enhance UV detection sensitivity in HPLC analysis.
Fmoc-(R)-3-Amino-3-(4-iodophenyl)propionic Acid
Structural and Functional Impact Analysis
Substituent Effects
- Electron-Withdrawing Groups (e.g., -F, -CF₃): Increase chemical stability and resistance to enzymatic degradation but may reduce solubility .
- Electron-Donating Groups (e.g., -OH): Improve aqueous solubility but necessitate protective strategies during synthesis .
- Halogen Bulk (e.g., -Br): Enhances binding affinity in hydrophobic pockets but complicates synthetic purification .
Stereochemical Considerations
The (R)-configuration at the α-carbon is critical for maintaining peptide secondary structures, such as β-turns or helices. For example, (S)-isomers of Fmoc-3-amino-3-(2-fluorophenyl)propionic acid exhibit distinct NMR coupling constants compared to (R)-forms .
Biological Activity
Fmoc-(R)-3-amino-2-(3-fluorobenzyl)propanoic acid is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural characteristics and biological activities. This compound, which features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a carboxylic acid group alongside a fluorobenzyl moiety, is classified as an unnatural amino acid. Its design enhances its reactivity and biological activity, making it valuable in various applications including drug development and peptide synthesis.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's configuration allows it to interact favorably with biological targets, primarily due to the presence of the fluorine atom at the 3-position on the benzyl group. Fluorine substituents are known to enhance binding affinities and specificity towards proteins and other biomolecules.
Biological Activity
1. Interaction with Biological Macromolecules
This compound has been studied for its interactions with various biological macromolecules. The fluorine atoms significantly influence the electronic properties of the molecule, enhancing its binding affinity to target proteins. This is particularly relevant in enzyme-substrate interactions and receptor modulation. The compound's ability to affect protein folding and stability is critical for its applications in drug design and therapeutic development .
2. Applications in Drug Development
The unique structural properties of this compound make it a key building block in peptide synthesis. It is widely utilized in solid-phase peptide synthesis (SPPS), where its Fmoc protecting group facilitates easy deprotection during peptide assembly. This property allows researchers to create complex peptide sequences that may exhibit enhanced biological activity and selectivity for therapeutic targets .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the potential of various amino acid derivatives as oncologic agents, this compound was evaluated for its cytotoxic effects against cancer cell lines. The results indicated that derivatives with fluorinated groups exhibited increased cytotoxicity compared to their non-fluorinated counterparts, suggesting that the presence of fluorine enhances their therapeutic potential .
Case Study 2: Peptide Conjugation
Research has demonstrated that conjugating this compound with bioactive molecules can lead to improved binding capacities and biological activities. For example, peptide conjugates containing this amino acid showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a scaffold for developing new antimicrobial agents .
Research Findings
A summary of key findings regarding the biological activity of this compound includes:
| Study | Focus | Results |
|---|---|---|
| Study 1 | Cytotoxicity | Enhanced cytotoxic effects against cancer cell lines due to fluorination |
| Study 2 | Antimicrobial Activity | Significant activity against various bacterial strains when conjugated with peptides |
| Study 3 | Binding Affinity | Improved binding interactions with target proteins due to electronic effects from fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
